molecular formula C6H6N4 B2598060 2-(Methylamino)pyrimidine-5-carbonitrile CAS No. 5388-28-3

2-(Methylamino)pyrimidine-5-carbonitrile

Cat. No.: B2598060
CAS No.: 5388-28-3
M. Wt: 134.142
InChI Key: MCZXXEZSKWAWME-UHFFFAOYSA-N
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Description

2-(Methylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methylamino group at the second position and a cyano group at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

2-(Methylamino)pyrimidine-5-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This interaction with EGFR suggests that this compound plays a significant role in biochemical reactions, particularly those involving signal transduction pathways.

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against various human tumor cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells . This indicates that this compound can influence cell function and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ATP mimicking tyrosine kinase inhibitor . It binds to the active site of EGFR, inhibiting its activity and leading to changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Its interaction with EGFR suggests that it may be involved in signal transduction pathways .

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the current literature. Given its interaction with EGFR, it is likely that it localizes to areas of the cell where EGFR is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-5-cyanopyrimidine with methylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2-chloro-5-cyanopyrimidine+methylamineThis compound\text{2-chloro-5-cyanopyrimidine} + \text{methylamine} \rightarrow \text{this compound} 2-chloro-5-cyanopyrimidine+methylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyrimidine-5-carbonitrile
  • 2-Chloro-5-cyanopyrimidine
  • 2-(Methoxyamino)pyrimidine-5-carbonitrile

Uniqueness

2-(Methylamino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a dual inhibitor of EGFR and COX-2 sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(methylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-8-6-9-3-5(2-7)4-10-6/h3-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZXXEZSKWAWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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